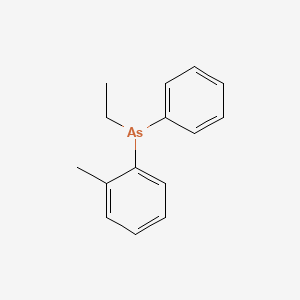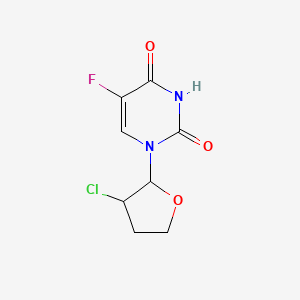![molecular formula C20H18O7 B14506831 3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol CAS No. 63427-86-1](/img/structure/B14506831.png)
3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol is a complex organic compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol This compound is known for its unique structure, which includes two benzodioxole groups and a furofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents, catalysts, and purification techniques is crucial in industrial settings to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodioxole groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce new functional groups into the benzodioxole rings .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol involves its interaction with specific molecular targets and pathways. The benzodioxole groups can interact with enzymes and receptors, leading to various biological effects. The furofuran ring system may also play a role in its activity by stabilizing the compound and facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sesamolin: Another compound with a similar furofuran ring system and benzodioxole groups.
Sesamin: A related compound with similar structural features but different biological activities.
Uniqueness
3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol is unique due to its specific combination of functional groups and ring systems. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
63427-86-1 |
|---|---|
Molekularformel |
C20H18O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
3,6-bis(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-4-ol |
InChI |
InChI=1S/C20H18O7/c21-20-17-12(18(27-20)10-1-3-13-15(5-10)25-8-23-13)7-22-19(17)11-2-4-14-16(6-11)26-9-24-14/h1-6,12,17-21H,7-9H2 |
InChI-Schlüssel |
AWLJZFUREZNLGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(O1)C3=CC4=C(C=C3)OCO4)C(OC2C5=CC6=C(C=C5)OCO6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)





